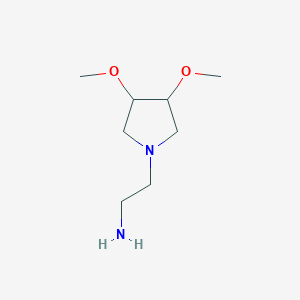
4-(3-羟基哌啶-1-羰基)吡啶-2(1H)-酮
描述
4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one, also known as PHPCP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PHPCP is a pyridine derivative that has a piperidine ring attached to it. It has been studied for its ability to interact with certain receptors in the brain, which can have a range of effects on the body.
科学研究应用
有机合成
4-(3-羟基哌啶-1-羰基)吡啶-2(1H)-酮: 是有机合成中的宝贵构建模块。它可用于催化脱硼反应,将联硼酸酯转化为相应的烃。 该过程对烯烃的正式反马氏加氢甲基化至关重要,该转化在双键上添加甲基的方式与传统的马氏规则相反 。此类转化对于以高精度构建复杂的有机分子至关重要。
药物化学
在药物化学中,该化合物可参与各种具有药理活性的分子的合成。其结构有利于修饰,从而可以开发出新的药物。 例如,它已被用于吲哚利啶 209B的正式全合成,该框架存在于许多具有潜在治疗作用的生物碱化合物中 。
农业
该化合物在农业中的作用与其在化学合成中的应用有关,可以应用于生产杀虫剂和除草剂。 通过参与与碳或其他元素形成键的反应,它可以帮助合成针对特定害虫或杂草而不伤害作物的分子 。
材料科学
在材料科学中,4-(3-羟基哌啶-1-羰基)吡啶-2(1H)-酮可用于开发新的聚合物或涂层。 它能够进行各种化学反应使其成为制造具有所需特性的材料的候选者,例如提高耐久性或抵抗环境因素 。
环境科学
该化合物也可能在环境科学中得到应用,尤其是在开发用于检测污染物的传感器或检测方法方面。 它的化学反应性可以用来制造指示剂,这些指示剂在特定污染物存在的情况下会改变颜色或荧光 。
生物化学
最后,在生物化学中,该化合物可以用作生物过程研究中的试剂或中间体。 它可以作为测量酶活性的检测方法的一部分,或用于合成模拟天然物质的分子,有助于理解生物途径 。
属性
IUPAC Name |
4-(3-hydroxypiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-1-5-13(7-9)11(16)8-3-4-12-10(15)6-8/h3-4,6,9,14H,1-2,5,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGONAQBWBQPNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















